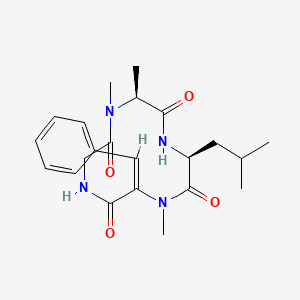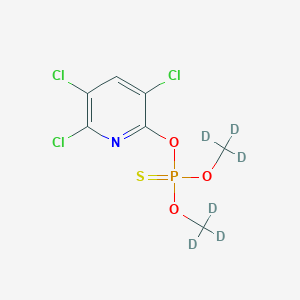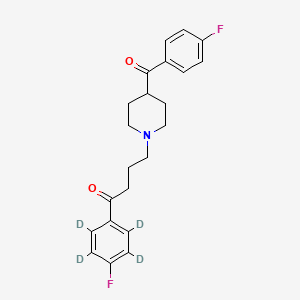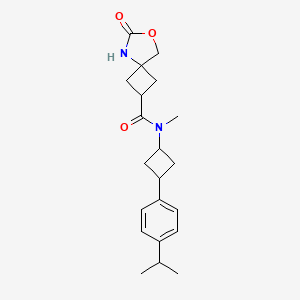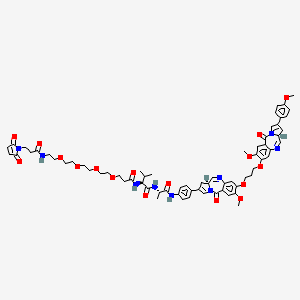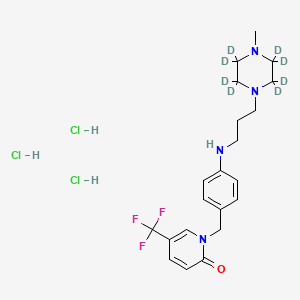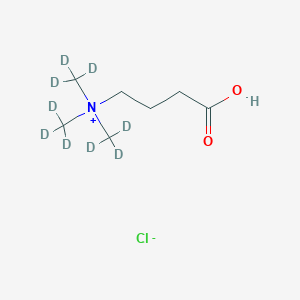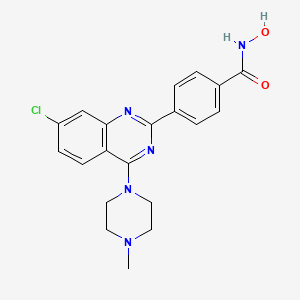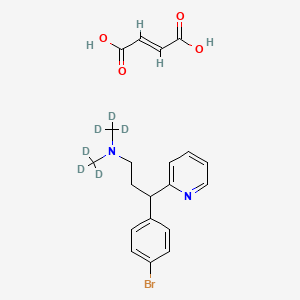
Brompheniramine-d6 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brompheniramine-d6 (maleate) is a deuterated form of brompheniramine maleate, a first-generation antihistamine. It is commonly used to treat symptoms associated with allergies, such as runny nose, sneezing, and itchy eyes. The deuterated form, Brompheniramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of brompheniramine due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Brompheniramine-d6 (maleate) involves the incorporation of deuterium atoms into the brompheniramine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The maleate salt is then formed by reacting the deuterated brompheniramine with maleic acid.
Industrial Production Methods: Industrial production of Brompheniramine-d6 (maleate) typically involves large-scale catalytic hydrogen-deuterium exchange reactions under controlled conditions. The process ensures high purity and yield of the deuterated compound. The final product is then crystallized and purified to obtain the desired pharmaceutical grade.
Types of Reactions:
Oxidation: Brompheniramine-d6 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Brompheniramine-d6 can participate in nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of brompheniramine-d6.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Brompheniramine-d6 (maleate) is widely used in scientific research for various applications:
Pharmacokinetics: The deuterated form allows for precise tracking of the compound’s metabolism and distribution in the body.
Drug Development: It is used to study the pharmacological effects and potential drug interactions of brompheniramine.
Biological Studies: Researchers use Brompheniramine-d6 to investigate the compound’s effects on histamine receptors and related pathways.
Industrial Applications: The compound is used in the development of new antihistamine formulations and in quality control processes.
Mécanisme D'action
Brompheniramine-d6 (maleate) exerts its effects by acting as an antagonist of the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms such as itching, sneezing, and runny nose. The compound also has moderate antimuscarinic actions, which contribute to its sedative effects .
Comparaison Avec Des Composés Similaires
Chlorpheniramine: Another first-generation antihistamine with similar uses and effects.
Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine, known for its higher potency.
Triprolidine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness: Brompheniramine-d6 (maleate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound’s metabolism and distribution compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C20H23BrN2O4 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |
Clé InChI |
SRGKFVAASLQVBO-FEYLKBJGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


